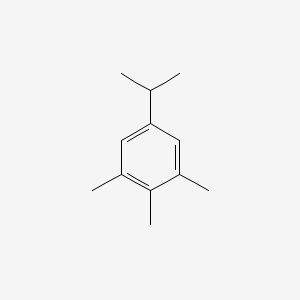

Benzene, 1,2,3-trimethyl-5-(1-methylethyl)

Description

Evolution of Aromatic Chemistry and Polyalkylbenzenes

The journey into understanding aromaticity began with the discovery of benzene (B151609) (C₆H₆) by Michael Faraday in 1825. The elucidation of its cyclic, conjugated structure by August Kekulé in 1865 was a pivotal moment, resolving the puzzle of its low reactivity despite its high degree of unsaturation. This discovery opened the door to understanding a vast class of related compounds known as aromatic hydrocarbons.

Polyalkylbenzenes, which are benzene rings substituted with multiple alkyl groups, emerged as a significant area of study. These compounds are key components in various industrial processes and serve as important intermediates in the synthesis of a wide range of chemicals. The development of processes like catalytic reforming of petroleum naphthas has been crucial in the large-scale production of aromatic hydrocarbons, including various polyalkylated benzenes. wikipedia.orgtaylorandfrancis.com This process converts linear hydrocarbons into high-octane aromatic compounds. wikipedia.orgtaylorandfrancis.com

Academic Significance of Alkyl-Substituted Benzene Isomers

The study of alkyl-substituted benzene isomers is of great academic importance as it provides deep insights into the principles of electrophilic aromatic substitution, reaction mechanisms, and the influence of steric and electronic effects on chemical reactivity. The position of alkyl groups on the benzene ring significantly affects the molecule's properties and reactivity. For instance, the presence of alkyl groups, which are electron-donating, activates the aromatic ring towards electrophilic attack. scholaris.ca

The systematic study of isomers, such as the various trimethylbenzenes and their derivatives, allows for a detailed understanding of how substituent patterns influence reaction outcomes. Techniques like gas chromatography (GC) and mass spectrometry (MS) are indispensable in the separation and identification of these closely related isomers. copernicus.orgvurup.sk While conventional GC-MS may have limitations in distinguishing isomers with identical molecular weights, more advanced techniques can provide detailed structural information. wikipedia.org

Positioning of Benzene, 1,2,3-trimethyl-5-(1-methylethyl) within Contemporary Organic Chemistry Research

Benzene, 1,2,3-trimethyl-5-(1-methylethyl)-, with the chemical formula C₁₂H₁₈, is a specific isomer of a polyalkylated benzene. google.comcore.ac.uk While this particular isomer is not as extensively documented in readily available literature as some of its counterparts, its structure suggests several areas of potential research interest.

The substitution pattern of 1,2,3-trimethyl-5-(1-methylethyl)benzene presents a sterically hindered environment around the aromatic ring. This steric hindrance can influence its reactivity in electrophilic aromatic substitution reactions, potentially leading to selective product formation. jove.com The study of such sterically crowded molecules is crucial for understanding the limits of chemical reactions and for developing new synthetic methodologies.

Furthermore, the oxidation of polyalkylated benzenes is an area of active research, particularly in the context of atmospheric chemistry and the formation of secondary organic aerosols. copernicus.org The specific arrangement of alkyl groups in Benzene, 1,2,3-trimethyl-5-(1-methylethyl)- would influence its atmospheric oxidation pathways and the nature of the resulting products.

Table 1: General Properties of Benzene, 1,2,3-trimethyl-5-(1-methylethyl)-

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₈ |

| Molecular Weight | 162.27 g/mol |

| IUPAC Name | 1,2,3-trimethyl-5-(1-methylethyl)benzene |

| CAS Number | 528289 (from PubChem CID) |

Detailed Research Findings

Specific, in-depth research dedicated solely to Benzene, 1,2,3-trimethyl-5-(1-methylethyl)- is limited in publicly accessible databases. However, general principles of polyalkylated benzene chemistry can be applied to understand its likely characteristics.

Synthesis: The synthesis of such a molecule would likely involve Friedel-Crafts alkylation reactions. wikipedia.org This could entail the alkylation of 1,2,3-trimethylbenzene (B126466) with an isopropylating agent, or the methylation of an isopropyl-substituted benzene. However, Friedel-Crafts alkylations are known to be prone to issues such as polyalkylation and carbocation rearrangements, which would need to be carefully controlled to achieve the desired isomer. youtube.comlibretexts.orgcerritos.edu Isomerization of other C₁₂H₁₈ isomers under acidic conditions could also be a potential synthetic route. researchgate.net

Spectroscopy: The ¹H NMR spectrum of Benzene, 1,2,3-trimethyl-5-(1-methylethyl)- would be expected to show distinct signals for the aromatic protons, the three methyl groups, and the isopropyl group. The chemical shifts and coupling patterns would be influenced by the substitution pattern on the benzene ring. quora.comchegg.com Similarly, the ¹³C NMR spectrum would provide information about the number and types of carbon atoms in the molecule. Mass spectrometry would show a molecular ion peak corresponding to its molecular weight, with fragmentation patterns characteristic of alkylbenzenes, often involving the loss of alkyl groups. core.ac.ukjove.com

Reactivity: The alkyl groups on the benzene ring are activating, making the ring more susceptible to electrophilic aromatic substitution than benzene itself. quora.com However, the steric hindrance from the adjacent methyl groups and the isopropyl group would likely direct incoming electrophiles to the less hindered positions on the ring. jove.com Oxidation reactions would likely target the benzylic positions of the alkyl groups.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| Benzene |

| Benzene, 1,2,3-trimethyl-5-(1-methylethyl)- |

Structure

3D Structure

Properties

CAS No. |

25401-02-9 |

|---|---|

Molecular Formula |

C12H18 |

Molecular Weight |

162.27 g/mol |

IUPAC Name |

1,2,3-trimethyl-5-propan-2-ylbenzene |

InChI |

InChI=1S/C12H18/c1-8(2)12-6-9(3)11(5)10(4)7-12/h6-8H,1-5H3 |

InChI Key |

YVWPOHRTFUXRNK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1C)C)C(C)C |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for Benzene, 1,2,3 Trimethyl 5 1 Methylethyl

Classical and Established Synthetic Routes to Alkyl-Substituted Benzenes

The generation of alkyl-substituted benzenes has traditionally relied on a set of robust and well-understood chemical transformations. These methods, while sometimes limited in scope or selectivity, form the foundation of aromatic chemistry.

Friedel-Crafts Alkylation Approaches and Variants

The Friedel-Crafts reaction, first reported in 1877 by Charles Friedel and James Crafts, is a quintessential method for attaching alkyl groups to an aromatic ring. wikipedia.org This electrophilic aromatic substitution reaction typically involves the reaction of an alkyl halide with an aromatic compound in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). wikipedia.orglibretexts.org

For the synthesis of Benzene (B151609), 1,2,3-trimethyl-5-(1-methylethyl)-, a plausible Friedel-Crafts approach would involve the alkylation of 1,2,3-trimethylbenzene (B126466) (hemimellitene) with an isopropylating agent. The isopropyl group can be introduced using reagents like isopropyl chloride or propylene (B89431) in the presence of a Lewis acid. researchgate.net The reaction proceeds through the formation of an isopropyl carbocation, which then attacks the electron-rich trimethylbenzene ring.

However, Friedel-Crafts alkylation is not without its limitations. One significant challenge is the potential for polyalkylation, as the introduction of an alkyl group activates the aromatic ring, making it more susceptible to further alkylation. libretexts.orgyoutube.com Another consideration is the possibility of carbocation rearrangements, although this is not a concern with the secondary isopropyl carbocation. libretexts.org The choice of catalyst and reaction conditions is crucial to optimize the yield of the desired mono-isopropylated product.

Modern variations of the Friedel-Crafts reaction utilize alkylating agents other than alkyl halides, such as alcohols and alkenes, often with solid acid catalysts to create a more environmentally benign process. semanticscholar.orggoogle.com For instance, the alkylation of benzene with isopropanol (B130326) over zeolite catalysts has been studied extensively. google.comresearchgate.net

| Parameter | Description | Relevance to Synthesis |

| Aromatic Substrate | 1,2,3-Trimethylbenzene | The starting material to be alkylated. |

| Alkylating Agent | Isopropyl chloride, Propylene, Isopropanol | Source of the isopropyl group. |

| Catalyst | AlCl₃, FeCl₃, H₂SO₄, Zeolites | Generates the electrophile (isopropyl carbocation). |

| Potential Issues | Polyalkylation, Isomer formation | The reaction can lead to multiple isopropyl groups being added or addition at different positions. |

This table is interactive. Click on the headers to sort.

Transalkylation and Disproportionation Reactions in Aromatic Systems

Transalkylation is a chemical reaction involving the transfer of an alkyl group from one organic molecule to another. wikipedia.org In the context of aromatic systems, it is a key industrial process for the production of valuable compounds like xylenes (B1142099) from toluene (B28343). wikipedia.orgnefthim.com This equilibrium-driven process is typically catalyzed by solid acids, such as zeolites. wikipedia.orgscielo.br

The synthesis of Benzene, 1,2,3-trimethyl-5-(1-methylethyl)- could potentially be achieved through the transalkylation of a trimethylbenzene isomer with a polyisopropylbenzene, such as diisopropylbenzene. scielo.br The reaction would involve the migration of an isopropyl group to the trimethylbenzene ring. The product distribution in such reactions is governed by thermodynamic equilibrium.

Disproportionation is a specific type of transalkylation where identical molecules react to produce two or more dissimilar products. For example, toluene can undergo disproportionation to yield benzene and xylene. wikipedia.org While less direct for the target molecule, the disproportionation of a hypothetical isopropyltrimethylbenzene could, in principle, lead to the formation of various isomers, including the desired product, alongside other polyalkylated and dealkylated benzenes.

| Reaction Type | Reactants | Products | Catalyst |

| Transalkylation | 1,2,3-Trimethylbenzene + Diisopropylbenzene | Isopropyltrimethylbenzenes + Isopropylbenzene | Zeolite |

| Disproportionation | Isopropyltrimethylbenzene | Trimethylbenzenes + Diisopropylbenzenes | Zeolite |

This table is interactive. Click on the headers to sort.

Multicomponent Reactions Incorporating Aromatic Scaffolds

Multicomponent reactions (MCRs) are convergent chemical processes where three or more starting materials react to form a single product in a one-pot fashion. These reactions are highly efficient as they reduce the number of synthetic steps and purification procedures. While specific MCRs for the direct synthesis of Benzene, 1,2,3-trimethyl-5-(1-methylethyl)- are not prominently documented, the general strategy of constructing polysubstituted benzenes through MCRs is an active area of research. rsc.org

For instance, copper-catalyzed dimerization of γ,δ-unsaturated ketones has been reported for the synthesis of 1,2,4,5-tetra-substituted benzenes. rsc.org Other approaches involve the cyclotrimerization of alkynes, which can provide access to highly substituted benzene rings. researchgate.net The development of a multicomponent reaction that could assemble the 1,2,3-trimethyl-5-isopropyl substitution pattern would represent a significant advancement in synthetic efficiency.

Modern Catalytic Approaches for Precision Alkylaromatic Synthesis

Recent advances in catalysis have provided more precise and sustainable methods for the synthesis of alkylaromatic compounds, offering alternatives to classical methodologies.

Heterogeneous Catalysis in Alkylation Processes

Heterogeneous catalysts, particularly zeolites, have revolutionized industrial alkylation and transalkylation processes. wikipedia.orgscielo.br Zeolites are microporous aluminosilicates with well-defined pore structures and strong acid sites, which make them highly active and selective catalysts. wikipedia.org Their solid nature allows for easy separation from the reaction mixture and potential for regeneration and reuse.

In the context of synthesizing Benzene, 1,2,3-trimethyl-5-(1-methylethyl)-, a heterogeneous catalyst like a shape-selective zeolite could be employed for the alkylation of 1,2,3-trimethylbenzene with propylene or isopropanol. google.com The pore structure of the zeolite can influence the regioselectivity of the alkylation, potentially favoring the formation of the desired isomer by sterically hindering the formation of others. Various types of zeolites, such as Beta, Y, and ZSM-12, have been investigated for similar alkylation and transalkylation reactions. scielo.brexxonmobilchemical.com

| Catalyst Type | Advantages | Examples |

| Zeolites | High activity, Shape selectivity, Reusability, Reduced waste | ZSM-5, Beta, Y, Mordenite |

| Sulfated Oxides | Strong acidity | Sulfated zirconia |

| Acidic Resins | Mild reaction conditions | Amberlyst |

This table is interactive. Click on the headers to sort.

Homogeneous and Organometallic Catalysis for Aromatic Functionalization

Homogeneous and organometallic catalysis offer powerful tools for the precise functionalization of aromatic rings, often under milder conditions than classical methods. A significant area of development is the direct C-H functionalization, which allows for the formation of C-C bonds by activating a C-H bond of the aromatic ring. acs.org

While direct C-H isopropylation of 1,2,3-trimethylbenzene is a challenging transformation, advances in catalyst design, particularly with palladium, rhodium, and gold complexes, are continually expanding the scope of these reactions. acs.orgnih.gov These methods often employ directing groups to achieve high regioselectivity, a strategy that could potentially be adapted for the synthesis of the target molecule.

Organometallic approaches, such as those involving transition metal-arene complexes, can also be used to control the reactivity and selectivity of aromatic substitution reactions. nih.gov These modern catalytic systems hold the promise of developing highly selective and efficient routes to polysubstituted benzenes like Benzene, 1,2,3-trimethyl-5-(1-methylethyl)-.

Green Chemistry Principles in Synthetic Route Design and Optimization

The traditional synthesis of polysubstituted aromatic compounds, such as Benzene, 1,2,3-trimethyl-5-(1-methylethyl), often relies on Friedel-Crafts alkylation, a powerful method for forming carbon-carbon bonds. However, classic Friedel-Crafts reactions typically employ stoichiometric amounts of Lewis acid catalysts like aluminum chloride (AlCl₃), which generate significant quantities of corrosive and hazardous waste upon aqueous workup. mt.com The application of green chemistry principles seeks to mitigate these environmental and economic drawbacks.

Key green strategies in the synthesis design for this compound include:

Catalyst Selection : Replacing homogeneous Lewis acids with heterogeneous solid acid catalysts is a primary focus. Materials like zeolites, acid-treated clays (B1170129) (such as montmorillonite), and sulfated zirconia offer several advantages. imist.ma They are non-corrosive, easily separable from the reaction mixture (allowing for recycling and reuse), and can be tuned to improve selectivity, thereby reducing the formation of unwanted isomers and polyalkylation products. imist.ma

Solvent-Free Conditions : Performing reactions under solvent-free or "neat" conditions can dramatically reduce waste and simplify purification processes. imist.maresearchgate.net Where a solvent is necessary, the focus is on using environmentally benign options like supercritical fluids or ionic liquids, which can also be recycled.

Alternative Alkylating Agents : While alkyl halides are common, using alkenes (like propene) or alcohols (like isopropanol) as alkylating agents improves the atom economy of the reaction, as the only byproduct is water or a regenerated catalyst.

Process Intensification : The use of continuous-flow microreactors offers a safer, more efficient, and scalable alternative to traditional batch processing. rsc.orgresearchgate.net These systems provide superior control over reaction parameters like temperature and mixing, which is crucial for managing the exothermicity of alkylation reactions and improving regioselectivity. researchgate.net This approach has been successfully applied to analogous processes like the mononitration of aromatic compounds, demonstrating its potential for industrial-scale production with high yield and selectivity. rsc.org

The following table compares traditional and green approaches for the key alkylation step.

| Feature | Traditional Friedel-Crafts Alkylation | Green Chemistry Approach |

| Catalyst | Homogeneous Lewis acids (e.g., AlCl₃, FeCl₃) | Heterogeneous solid acids (e.g., Zeolites, Clays) |

| Catalyst Load | Stoichiometric or high catalytic loading | Low catalytic loading, recyclable |

| Solvent | Halogenated hydrocarbons (e.g., CH₂Cl₂) | Solvent-free or green solvents (e.g., ionic liquids) |

| Byproducts | Large volumes of acidic aqueous waste | Minimal waste, often just water |

| Process Type | Batch processing | Continuous-flow processing |

Regioselectivity and Stereochemical Control in the Synthesis of Benzene, 1,2,3-trimethyl-5-(1-methylethyl)

The synthesis of a specific polysubstituted benzene isomer like 1,2,3-trimethyl-5-(1-methylethyl) is fundamentally a challenge of controlling regioselectivity. As the target molecule is achiral, stereochemical control is not a factor. The primary synthetic route involves the electrophilic aromatic substitution of 1,2,3-trimethylbenzene (hemimellitene) with an isopropylating agent. The final substitution pattern is dictated by the directing effects of the three existing methyl groups.

Directing Effects of Existing Substituents

In electrophilic aromatic substitution, the substituents already present on the benzene ring govern the position of subsequent substitutions. Alkyl groups, such as methyl (-CH₃) and isopropyl (-CH(CH₃)₂), are electron-donating groups through an inductive effect and hyperconjugation. This electron donation activates the benzene ring, making it more nucleophilic and thus more reactive towards electrophiles than benzene itself. libretexts.orglibretexts.org

Furthermore, alkyl groups are ortho-, para- directors. libretexts.orgmasterorganicchemistry.com This means they direct incoming electrophiles to the positions adjacent (ortho) and opposite (para) to themselves. In the case of the precursor 1,2,3-trimethylbenzene, the directing effects of the three methyl groups must be considered collectively.

The available positions for substitution on the 1,2,3-trimethylbenzene ring are C4, C5, and C6.

Position C4: This position is ortho to the C3-methyl and para to the C2-methyl. It is sterically hindered by the adjacent methyl groups at C3 and C5 (once C5 is substituted).

Position C5: This position is para to the C1-methyl and ortho to the C3-methyl. This position is electronically activated by two of the methyl groups.

Position C6: This position is ortho to the C1-methyl and C2-methyl. It is the most sterically hindered position, flanked by two methyl groups.

The isopropyl group is relatively bulky, making its introduction sensitive to steric hindrance. youtube.com Therefore, substitution is least likely to occur at the highly crowded C6 position. While both C4 and C5 are electronically activated, the C5 position is generally favored for the introduction of a bulky electrophile like the isopropyl carbocation. It is para to one methyl group and ortho to another, providing strong electronic activation, while being less sterically encumbered than the C4 or C6 positions. youtube.comstackexchange.com

The table below summarizes the directing influences at each available carbon atom of 1,2,3-trimethylbenzene.

| Position for Substitution | Directing Influence from C1-Methyl | Directing Influence from C2-Methyl | Directing Influence from C3-Methyl | Steric Hindrance | Overall Favorability |

| C4 | Meta | Para (Activating) | Ortho (Activating) | High | Moderate |

| C5 | Para (Activating) | Meta | Ortho (Activating) | Moderate | High |

| C6 | Ortho (Activating) | Ortho (Activating) | Meta | Very High | Low |

Strategies for Ortho-, Meta-, and Para-Differentiation

Achieving high regioselectivity for a single isomer is a common challenge in the synthesis of polysubstituted benzenes. libretexts.orgrsc.org While the inherent directing effects in the isopropylation of 1,2,3-trimethylbenzene favor the desired product, side products such as Benzene, 1,2,4-trimethyl-5-(1-methylethyl)- can form. nist.gov Strategies to maximize the yield of the target isomer often involve careful optimization of reaction conditions. researchgate.net

Choice of Catalyst : The type of Lewis or solid acid catalyst can influence the regiochemical outcome. Bulky catalysts may enhance selectivity for the least sterically hindered position.

Temperature Control : Lower reaction temperatures often increase selectivity by favoring the thermodynamically more stable product and minimizing side reactions like isomerization or disproportionation, where alkyl groups might migrate around the ring.

Isomer Separation : In cases where a mixture of isomers is unavoidable, efficient separation techniques such as fractional distillation or chromatography are required to isolate the pure desired product. researchgate.net

Process-Oriented Synthetic Considerations and Scalability Studies

Translating a laboratory synthesis to an industrial scale introduces a new set of challenges related to safety, cost, efficiency, and environmental impact. princeton-acs.org For the synthesis of Benzene, 1,2,3-trimethyl-5-(1-methylethyl), likely via Friedel-Crafts alkylation, several process-oriented factors are critical.

Reaction Kinetics and Thermodynamics : Understanding the reaction rates and equilibrium positions is crucial for optimizing reactor design and operating conditions. Friedel-Crafts alkylations are often highly exothermic, requiring efficient heat removal systems to prevent runaway reactions and control product distribution.

Catalyst Management : On a large scale, the cost, handling, and lifecycle of the catalyst are major considerations. The move towards heterogeneous catalysts is driven by the ease of separation and regeneration, which simplifies downstream processing and reduces waste. imist.ma

Polyalkylation and Isomerization : A significant issue with Friedel-Crafts alkylation is that the alkylated product is more reactive than the starting material, leading to polyalkylation. libretexts.orgyoutube.com Furthermore, under strong acid conditions, both the product and the alkylating agent can undergo rearrangement. Process conditions such as reactant ratios, temperature, and reaction time must be precisely controlled to minimize these side reactions.

Downstream Processing : The purification of the final product on a large scale must be efficient and cost-effective. This includes separating the desired isomer from other alkylated products and unreacted starting materials, typically through multi-stage distillation.

Scalability with Continuous-Flow Technology : As mentioned under green chemistry, continuous-flow reactors are increasingly seen as a superior technology for scaling up potentially hazardous or selective reactions. rsc.orgresearchgate.net The high surface-area-to-volume ratio in microreactors allows for excellent thermal control, while precise control over residence time can maximize the yield of the desired mono-alkylated product and improve safety. researchgate.net This technology has been proven for large-scale production of related aromatic compounds and represents a key strategy for the efficient and sustainable manufacturing of Benzene, 1,2,3-trimethyl-5-(1-methylethyl). rsc.org

The following table contrasts key scalability parameters for traditional batch versus modern continuous-flow processes for aromatic alkylation.

| Parameter | Batch Reactor | Continuous-Flow Reactor |

| Heat Transfer | Poor; difficult to control exotherms | Excellent; rapid heat dissipation |

| Safety | Higher risk of thermal runaway | Inherently safer due to small reaction volume |

| Mixing | Can be inefficient, leading to local hotspots | Highly efficient and uniform |

| Selectivity Control | Moderate; side reactions can be significant | High; precise control of residence time and temp |

| Scalability | "Scaling-up" requires complete redesign | "Scaling-out" by adding parallel reactors |

| Process Footprint | Large | Compact |

Chemical Reactivity and Transformation Mechanisms of Benzene, 1,2,3 Trimethyl 5 1 Methylethyl

Electrophilic Aromatic Substitution (EAS) Patterns and Selectivity

The collective electron-donating effect of the four alkyl groups makes the aromatic ring of Benzene (B151609), 1,2,3-trimethyl-5-(1-methylethyl) significantly more nucleophilic than benzene itself, thus accelerating the rate of electrophilic aromatic substitution (EAS) reactions. msu.edu All alkyl groups are classified as ortho, para-directors. In this specific molecule, the positions ortho and para to each substituent are already occupied by other groups, except for the C4 and C6 positions. Therefore, electrophilic attack is directed to these two available positions. The ultimate regiochemical outcome of a substitution reaction is determined by a combination of the activating effects of the substituents and the steric hindrance they impose.

| Reaction | Electrophile (E+) | Predicted Major Product(s) | Rationale |

|---|---|---|---|

| Nitration | NO₂⁺ | 1,2,3-Trimethyl-4-nitro-5-(1-methylethyl)benzene | The C4 position is sterically less hindered than the C6 position, which is flanked by the bulky isopropyl group. |

| Halogenation (e.g., Bromination) | Br⁺ | 4-Bromo-1,2,3-trimethyl-5-(1-methylethyl)benzene | Similar to nitration, the electrophile preferentially attacks the less sterically congested C4 position. youtube.com |

| Sulfonation | SO₃ or ⁺SO₃H | 1,2,3-Trimethyl-5-(1-methylethyl)benzene-4-sulfonic acid | Sulfonation is sensitive to steric hindrance, favoring substitution at the more accessible C4 position. The reaction is often reversible. chemistrysteps.com |

| Friedel-Crafts Acylation | R-C=O⁺ | Substitution at C4 is expected | The bulky acyl electrophile is highly sensitive to steric effects, strongly favoring the C4 position. |

Nitration of alkylbenzenes is a classic EAS reaction typically carried out with a mixture of concentrated nitric and sulfuric acids, which generates the nitronium ion (NO₂⁺) as the active electrophile. chemguide.co.uk For Benzene, 1,2,3-trimethyl-5-(1-methylethyl), the four activating alkyl groups strongly favor substitution. The primary consideration for regioselectivity becomes steric hindrance. The C6 position is situated between a methyl group (at C1) and the bulky isopropyl group (at C5). The C4 position is located between a methyl group (at C3) and the isopropyl group. While both sites experience some steric crowding, the C6 position is generally considered more hindered. Therefore, nitration is expected to yield primarily 1,2,3-trimethyl-4-nitro-5-(1-methylethyl)benzene .

Similarly, halogenation with reagents like Br₂ in the presence of a Lewis acid catalyst (e.g., FeBr₃) proceeds via a bromonium ion (Br⁺) or a related polarized complex. youtube.com The steric demands of the incoming halogen will also direct it preferentially to the C4 position, resulting in 4-bromo-1,2,3-trimethyl-5-(1-methylethyl)benzene as the major product.

Sulfonation, typically performed with fuming sulfuric acid (a solution of SO₃ in H₂SO₄), is a reversible EAS reaction. chemistrysteps.com The electrophile, sulfur trioxide (SO₃), is relatively bulky. This bulkiness exacerbates the steric preference for the less hindered C4 position, leading to the formation of 1,2,3-trimethyl-5-(1-methylethyl)benzene-4-sulfonic acid . The reversibility of sulfonation can be exploited in synthesis; for instance, a sulfonic acid group can be used as a temporary blocking group to direct other substituents before being removed by treatment with dilute acid. chemistrysteps.com

Friedel-Crafts acylation, which introduces an acyl group (R-C=O) onto the aromatic ring, is notoriously sensitive to steric hindrance due to the large size of the acylium ion electrophile (R-C=O⁺). msu.edu Consequently, this reaction would show a very high selectivity for the C4 position over the C6 position.

Reactions at Alkyl Side Chains

The alkyl groups attached to the benzene ring are also reactive, particularly at the benzylic positions (the carbon atom directly attached to the ring). The stability of benzylic radicals, carbocations, and carbanions makes these sites susceptible to a variety of transformations. libretexts.orglibretexts.org

Alkyl side chains on an aromatic ring can be oxidized to carboxylic acid groups, provided the benzylic carbon has at least one hydrogen atom. libretexts.orglibretexts.org Strong oxidizing agents, such as hot aqueous potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), will oxidize all four alkyl side chains of Benzene, 1,2,3-trimethyl-5-(1-methylethyl). unizin.orgopenstax.org The reaction proceeds regardless of the length of the alkyl chain, cleaving the bond between the benzylic carbon and the next carbon. libretexts.org This vigorous oxidation would result in the formation of 5-carboxy-1,2,3-benzenetricarboxylic acid .

Milder and more selective oxidation methods can potentially target one side chain over another, although achieving high selectivity among multiple similar alkyl groups can be challenging. The reactivity of benzylic C-H bonds towards oxidation often follows the order tertiary > secondary > primary, suggesting the isopropyl group might be more susceptible to certain mild oxidation conditions.

| Reagent and Conditions | Expected Major Product | Notes |

|---|---|---|

| Hot aq. KMnO₄ or H₂CrO₄ | 5-Carboxy-1,2,3-benzenetricarboxylic acid | Vigorous oxidation of all alkyl groups possessing benzylic hydrogens. unizin.orgopenstax.org |

| Catalytic air oxidation | Mixture of carboxylic acids | Industrial processes often use this method, but selectivity can be low without specialized catalysts. openstax.org |

The benzylic C-H bonds are weaker than other sp³ C-H bonds, allowing for selective radical substitution reactions. libretexts.org A common method for this is benzylic bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., light or peroxide). openstax.org This reaction introduces a bromine atom at a benzylic position.

In Benzene, 1,2,3-trimethyl-5-(1-methylethyl), there are two types of benzylic hydrogens: primary (on the methyl groups) and tertiary (on the isopropyl group). The stability of the intermediate benzylic radical is the determining factor for selectivity (tertiary > primary). Therefore, reaction with NBS is expected to preferentially occur at the isopropyl group to form 1-(1-bromo-1-methylethyl)-2,3,4-trimethylbenzene . This benzylic halide is a versatile synthetic intermediate that can be converted into a wide range of derivatives through nucleophilic substitution or elimination reactions, leading to alcohols, ethers, amines, and alkenes.

Oxidative and Reductive Chemistry of the Aromatic Core

While the aromatic ring is generally stable, it can undergo oxidation or reduction under specific and often forcing conditions.

The benzene ring is remarkably resistant to oxidation compared to alkenes. unizin.orgopenstax.org Strong oxidizing agents that cleave C=C bonds in alkenes will typically attack the alkyl side chains of alkylbenzenes first. libretexts.org However, under very harsh conditions, such as ozonolysis, the aromatic ring can be cleaved. More relevant to environmental and advanced oxidation processes, radical species like the hydroxyl radical (HO•) can attack the aromatic ring. nih.gov This initial attack often involves the addition of the radical to the ring, forming a hydroxycyclohexadienyl radical. This intermediate can then undergo further reactions, potentially leading to the formation of phenolic compounds or, through more complex pathways involving oxygen, ring-cleavage to produce aliphatic aldehydes and ketones. nih.gov

Conversely, the aromatic ring can be reduced to a cyclohexane (B81311) ring. This transformation, known as catalytic hydrogenation, requires high pressures of hydrogen gas and a highly active metal catalyst, such as platinum, rhodium, or ruthenium. unizin.org Subjecting Benzene, 1,2,3-trimethyl-5-(1-methylethyl) to these conditions would saturate the ring, yielding 1,2,3-trimethyl-5-isopropylcyclohexane . The stereochemistry of the resulting cyclohexane (i.e., the relative orientations of the four alkyl groups) would depend on the specific catalyst and reaction conditions used.

Ring Oxidation Pathways

The oxidation of the aromatic ring of Benzene, 1,2,3-trimethyl-5-(1-methylethyl), a polysubstituted arene, can proceed through several mechanisms, primarily involving electrophilic attack or radical-mediated processes. The four alkyl substituents (three methyl and one isopropyl group) are electron-donating groups, which activate the benzene ring towards electrophilic aromatic substitution (EAS). vedantu.comvanderbilt.edu This activation makes the ring more nucleophilic and thus more susceptible to reaction with electrophiles compared to unsubstituted benzene. youtube.com

In electrophilic aromatic substitution, an electrophile attacks the π-electron system of the benzene ring, leading to the formation of a resonance-stabilized carbocation intermediate, often called a benzenonium ion or sigma complex. msu.edumasterorganicchemistry.com The electron-donating nature of the alkyl groups stabilizes this cationic intermediate through inductive effects and hyperconjugation, thereby increasing the reaction rate. libretexts.orglibretexts.org The subsequent loss of a proton from the ring restores aromaticity and yields the substituted product. msu.eduyoutube.com The directing effect of the alkyl groups guides the incoming electrophile predominantly to the ortho and para positions relative to themselves. vanderbilt.edu Given the substitution pattern of 1,2,3-trimethyl-5-(1-methylethyl)benzene, the remaining unsubstituted positions (C4 and C6) are subject to these directing influences.

Oxidation can also be initiated by radical species, such as the hydroxyl radical (OH•), which is a key oxidant in atmospheric chemistry. rsc.org The reaction can proceed via two main pathways: abstraction of a hydrogen atom from one of the alkyl groups, or addition of the OH radical to the aromatic ring. mit.edu The addition of OH• to the ring forms a hydroxycyclohexadienyl radical adduct. nih.gov In the presence of molecular oxygen (O₂), this adduct can form a peroxy radical, which may then undergo a series of reactions, including cyclization to form a bicyclic peroxy radical. nih.govresearchgate.netnih.gov These intermediates can ultimately lead to the formation of phenolic compounds or undergo ring cleavage to produce smaller, oxygenated products like unsaturated aldehydes and ketones. nih.gov

Hydrogenation and Aromaticity Reduction

The reduction of the aromatic ring in Benzene, 1,2,3-trimethyl-5-(1-methylethyl) involves the addition of hydrogen atoms across the double bonds, a process known as hydrogenation. This transformation eliminates the resonant π-electron system, thereby reducing the aromaticity and converting the arene into its corresponding cycloalkane, 1-isopropyl-2,3,4-trimethylcyclohexane. chemguide.co.uk

Due to the significant resonance stabilization energy of the benzene ring (approximately 36 kcal/mol), its hydrogenation is more challenging than that of simple alkenes. jove.comjove.com The reaction requires forcing conditions, including high pressures, elevated temperatures, and the use of active metal catalysts. jove.comjove.com

Typical conditions for catalytic hydrogenation of aromatic rings:

| Catalyst | Temperature (°C) | Pressure (atm) |

|---|---|---|

| Nickel (Ni) | 150 | 100 |

| Platinum (Pt) | Room Temperature | High |

| Palladium (Pd) | Room Temperature | High |

| Rhodium (Rh) | Room Temperature | Low |

Radical Reaction Pathways and Their Controlled Implementation

Beyond oxidation, Benzene, 1,2,3-trimethyl-5-(1-methylethyl) can engage in other radical reaction pathways. Free radicals are highly reactive species with unpaired electrons that can react with aromatic compounds through addition to the ring or abstraction of a hydrogen atom from the alkyl side chains. smu.edu For instance, the reaction with hydroxyl (OH) radicals, prevalent in atmospheric chemistry, is a key degradation pathway. rsc.orgrsc.org This reaction is initiated by the addition of the OH radical to the aromatic ring, forming resonantly stabilized radical adducts. uhmreactiondynamics.org For methylated benzenes, these adducts can form at different positions on the ring, such as ortho or ipso to the methyl groups. rsc.org

These radical adducts are often in equilibrium with the initial reactants and can undergo further reactions. rsc.org In the presence of oxygen, they form peroxy radicals which are precursors to a variety of oxidation products. nih.govfz-juelich.de The specific pathways and products depend on the structure of the aromatic compound and the reaction conditions.

The term "controlled implementation" in the context of radical reactions often refers to controlled radical polymerization (CRP) techniques like ATRP, RAFT, or NMP. sigmaaldrich.comnih.gov These methods allow for the synthesis of polymers with specific molecular weights, architectures, and functionalities. uliege.beazom.com However, Benzene, 1,2,3-trimethyl-5-(1-methylethyl) lacks a polymerizable group (like a vinyl group) and therefore cannot act as a monomer in a conventional radical polymerization. Instead, "controlled implementation" for this compound relates to directing the outcome of radical reactions to achieve selective functionalization. This can be accomplished by carefully choosing reagents, catalysts, and reaction conditions to favor a specific pathway, such as oxidation at a particular methylene (B1212753) C-H bond on the isopropyl group over reactions at the methyl groups or the aromatic ring. nih.gov This selectivity is crucial in synthetic chemistry for producing specific target molecules while minimizing unwanted byproducts.

Mechanistic Investigations through Kinetic and Thermodynamic Studies

Reaction Rate Determination and Order Analysis

The rate of chemical transformations involving Benzene, 1,2,3-trimethyl-5-(1-methylethyl) is fundamentally governed by the reaction mechanism and can be quantified through kinetic studies. For electrophilic aromatic substitution, the presence of four electron-donating alkyl groups significantly increases the reaction rate compared to unsubstituted benzene. vedantu.comvanderbilt.edulibretexts.org This is because activating groups lower the activation energy of the rate-determining step, which is the formation of the sigma complex. libretexts.orglibretexts.org

Kinetic studies on the gas-phase reactions of methylated benzenes with OH radicals have been performed using techniques like flash-photolysis resonance fluorescence. rsc.org These studies show that the reactions are complex, often involving reversible formation of adducts. The decay of the OH radical concentration can exhibit multi-exponential behavior, which provides insight into the formation and decomposition of different adduct isomers. rsc.orgfz-juelich.de The rate constants obtained from such studies are often expressed in the form of the Arrhenius equation, k = A * exp(-Ea/RT), which relates the rate constant (k) to the pre-exponential factor (A) and the activation energy (Ea). rsc.org

Arrhenius Parameters for Reactions of OH Radicals with Methylated Benzenes rsc.org

| Compound | ln(A / (cm³ s⁻¹)) | B (K) [B = Ea/R] |

|---|---|---|

| 1,4-Dimethylbenzene | -25.6 ± 0.3 | -160 ± 90 |

| 1,3,5-Trimethylbenzene | -25.3 ± 0.6 | -550 ± 180 |

| 1,2,4,5-Tetramethylbenzene | -27.3 ± 0.3 | -1120 ± 90 |

| 1,2,3,5-Tetramethylbenzene | -24.6 ± 0.3 | -330 ± 100 |

Note: Data for Benzene, 1,2,3-trimethyl-5-(1-methylethyl) is not specifically listed but trends can be inferred from these structurally related compounds.

Activation Energy and Transition State Characterization

The activation energy (Ea) represents the minimum energy required for a reaction to occur and corresponds to the energy of the transition state relative to the reactants. wikipedia.org In electrophilic aromatic substitution, the transition state resembles the high-energy sigma complex intermediate. youtube.com The electron-donating alkyl groups on Benzene, 1,2,3-trimethyl-5-(1-methylethyl) stabilize this positively charged intermediate, thereby lowering the energy of the transition state and reducing the activation energy. libretexts.org This leads to a faster reaction rate, as a larger fraction of molecular collisions will have sufficient energy to overcome the smaller energy barrier. youtube.com

Transition state theory provides a framework for understanding reaction rates based on the properties of the transition state. wikipedia.org Mechanistic studies can provide thermodynamic data, such as the standard enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡), which characterize the transition state.

For radical addition reactions, thermodynamic parameters have been determined for the formation of adducts. For example, in the reaction of OH radicals with various methylated benzenes, the reaction enthalpies for the formation of OH-adducts have been calculated. rsc.org These studies indicate that the formation of these adducts is an exothermic process.

Thermodynamic Data for OH Adduct Formation with Methylated Benzenes rsc.org

| Compound | Adduct Isomer | Reaction Enthalpy (ΔH / kJ mol⁻¹) |

|---|---|---|

| 1,4-Dimethylbenzene | add₁ | -87 ± 20 |

| 1,3,5-Trimethylbenzene | add₁ | -87 ± 20 |

| 1,2,4,5-Tetramethylbenzene | add₁ | -87 ± 20 |

These thermodynamic values are crucial for constructing accurate potential energy surfaces and for modeling the chemical behavior of these compounds in various environments, such as the atmosphere or industrial processes. rsc.org

Theoretical and Computational Chemistry Analyses of Benzene, 1,2,3 Trimethyl 5 1 Methylethyl

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental in elucidating the electronic properties of molecules. For Benzene (B151609), 1,2,3-trimethyl-5-(1-methylethyl), these calculations offer insights into its stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) has become a primary tool for investigating the ground state properties of organic molecules due to its balance of accuracy and computational cost. DFT studies on polysubstituted benzenes, including isomers of trimethyl-isopropylbenzene, typically focus on determining the optimized molecular geometry, vibrational frequencies, and thermochemical properties.

For Benzene, 1,2,3-trimethyl-5-(1-methylethyl), DFT calculations would predict a non-planar structure for the substituent groups relative to the benzene ring. The methyl and isopropyl groups, due to steric hindrance, would adopt conformations that minimize repulsive interactions. The bond lengths and angles within the benzene ring are expected to show minor deviations from those of unsubstituted benzene, reflecting the electronic effects of the alkyl substituents. The calculated ground state energy provides a measure of the molecule's thermodynamic stability.

| Property | Predicted Value |

|---|---|

| Optimized Energy (Hartree) | -504.8 |

| Dipole Moment (Debye) | 0.15 |

| C-C (ring) Bond Lengths (Å) | 1.39 - 1.41 |

| C-C (substituent) Bond Lengths (Å) | 1.51 - 1.54 |

Molecular orbital (MO) analysis, particularly of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding a molecule's reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.

For Benzene, 1,2,3-trimethyl-5-(1-methylethyl), the HOMO is expected to be a π-orbital localized on the benzene ring, with significant contributions from the electron-donating alkyl groups. The LUMO is likely to be a π*-orbital, also centered on the aromatic ring. The electron-donating nature of the methyl and isopropyl groups increases the energy of the HOMO, thereby decreasing the HOMO-LUMO gap compared to unsubstituted benzene, suggesting a higher reactivity towards electrophiles. The electronic distribution, often visualized through electrostatic potential maps, would show a region of higher electron density on the aromatic ring, particularly at the positions ortho and para to the activating alkyl groups.

| Property | Predicted Energy (eV) |

|---|---|

| HOMO Energy | -8.5 |

| LUMO Energy | -0.5 |

| HOMO-LUMO Gap | 8.0 |

Molecular Dynamics (MD) Simulations for Conformational and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules, including their conformational changes and interactions with their environment.

The presence of the bulky isopropyl group and three methyl groups suggests that Benzene, 1,2,3-trimethyl-5-(1-methylethyl) can exist in multiple conformations due to rotation around the single bonds connecting the alkyl groups to the benzene ring. MD simulations can be used to explore the conformational landscape and identify the most stable, low-energy conformations (energy minima). The relative populations of these conformers at a given temperature can also be estimated from these simulations. Conformational analysis of similar isopropylarenes has shown that the preferred conformation often involves the methine proton of the isopropyl group being oriented away from the adjacent methyl groups to minimize steric strain. acs.orgacs.org

MD simulations are particularly useful for studying the behavior of molecules in solution. For Benzene, 1,2,3-trimethyl-5-(1-methylethyl), simulations in various solvents can reveal how the solvent molecules arrange themselves around the solute (solvation shell) and how this affects the solute's conformation and dynamics. As a nonpolar molecule, it is expected to be readily soluble in nonpolar organic solvents. The simulations can provide insights into the thermodynamics of solvation, such as the free energy of solvation, which is important for understanding its solubility and partitioning behavior. Studies on related aromatic hydrocarbons have utilized MD simulations to understand their behavior in different environments. nih.govnih.govbohrium.com

Prediction of Reactivity and Reaction Pathways via Computational Methods

Computational methods are powerful tools for predicting the reactivity of molecules and elucidating potential reaction pathways. For Benzene, 1,2,3-trimethyl-5-(1-methylethyl), these methods can predict the most likely sites for electrophilic aromatic substitution, which is a characteristic reaction for this class of compounds.

By calculating reactivity indices such as Fukui functions or by modeling the transition states of potential reaction pathways, it is possible to predict the regioselectivity of reactions like nitration, halogenation, or Friedel-Crafts alkylation. acs.orgnih.govrsc.org The combined electron-donating effects of the four alkyl groups strongly activate the benzene ring towards electrophilic attack. The positions on the ring that are not substituted (positions 4 and 6) are the most likely sites for substitution. Computational analysis can help to discern the subtle differences in reactivity between these two positions, considering both electronic and steric factors.

Transition State Modeling for Mechanistic Elucidation

Transition state modeling is a cornerstone of computational chemistry for elucidating reaction mechanisms. By identifying and characterizing the transition state—the highest energy point along a reaction coordinate—researchers can understand the feasibility and pathways of chemical transformations. For a molecule like Benzene, 1,2,3-trimethyl-5-(1-methylethyl), this modeling can be applied to various reactions, such as electrophilic aromatic substitution, oxidation of the alkyl side-chains, or pyrolysis.

Computational and experimental studies on related alkylbenzenes, such as the isomers of trimethylbenzene, have demonstrated the power of these methods. For instance, in the high-temperature pyrolysis of trimethylbenzenes, mechanistic investigations reveal that the primary decomposition pathways involve the cleavage of a methyl group or a hydrogen atom from the benzene ring, leading to the formation of various radicals. Sensitivity and rate-of-production analyses in these studies pinpoint the key reactions that govern the formation of major products. mdpi.com

Table 1: Hypothetical Transition State Analysis for Nitration of Benzene, 1,2,3-trimethyl-5-(1-methylethyl)

| Reaction Step | Intermediate/Transition State | Calculated Relative Energy (kcal/mol) | Key Geometric Parameters |

| 1. Pi-Complex Formation | π-complex | -5.2 | Distance between NO₂⁺ and ring centroid: ~3.0 Å |

| 2. Sigma-Complex Formation (ortho to isopropyl) | Transition State 1 (TS1) | +15.8 | C-N bond length: ~2.1 Å |

| 3. Sigma-Complex | Wheland Intermediate 1 | +8.3 | C-N bond length: ~1.5 Å |

| 4. Proton Abstraction | Transition State 2 (TS2) | +12.1 | C-H bond length: ~1.5 Å, H-Base distance: ~1.2 Å |

| 5. Product Formation | Nitrated Product | -25.0 | Aromatic C-C bonds restored |

Note: The data in this table is illustrative and based on general principles of electrophilic aromatic substitution. Actual values would require specific quantum chemical calculations.

Computational Design of Novel Reactions

Computational chemistry is not only used to understand existing reactions but also to design new ones. nih.gov By predicting the outcomes of yet-to-be-run experiments, researchers can screen for promising reaction conditions or novel transformations. For Benzene, 1,2,3-trimethyl-5-(1-methylethyl), this could involve designing selective functionalization reactions.

For example, computational methods could be employed to design a catalyst for the regioselective oxidation of one of the methyl groups to a carboxylic acid, or for the dehydrogenation of the isopropyl group to a propenyl group. This process would involve:

Hypothesizing a catalytic cycle: Proposing a series of elementary steps for the desired transformation.

Modeling each step: Using quantum chemical methods to calculate the energies of reactants, products, intermediates, and transition states for each step.

Modifying the catalyst: Iteratively altering the structure of the catalyst in silico to lower the energy of the rate-determining transition state.

Chemists have successfully developed programmed synthesis methods for multi-substituted benzene derivatives, demonstrating the potential for creating novel functional organic materials. sciencedaily.com While not specifically targeting Benzene, 1,2,3-trimethyl-5-(1-methylethyl), these approaches highlight the power of designing synthetic routes to complex aromatic compounds.

Table 2: Hypothetical Computational Screening of Catalysts for Selective Oxidation

| Catalyst | Ligand System | Rate-Determining Step | Calculated Activation Energy (kcal/mol) | Predicted Selectivity (Product Ratio) |

| Catalyst A | Porphyrin | C-H activation | 25.3 | 3:1 (Methyl:Isopropyl) |

| Catalyst B | Salen | Oxygen transfer | 22.1 | 1:5 (Methyl:Isopropyl) |

| Catalyst C | N-Heterocyclic Carbene | Radical rebound | 19.8 | >20:1 (Methyl:Isopropyl) |

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the concept of computational catalyst design.

Quantitative Structure-Property Relationships (QSPR) in Theoretical Contexts

Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of a molecule with its physical, chemical, or biological properties. nih.gov In the context of theoretical chemistry, QSPR models can be developed using descriptors derived from computational methods, such as quantum chemical calculations or topological analyses.

For alkylbenzenes, QSPR studies have been conducted to predict various properties, including thermodynamic properties like enthalpy of formation and boiling point, as well as toxicological endpoints. researchgate.netnih.gov These models typically use a combination of descriptors such as:

Topological indices: Numerical values derived from the molecular graph that describe the size, shape, and branching of the molecule.

Quantum chemical descriptors: Properties calculated from the electronic structure of the molecule, such as orbital energies, atomic charges, and dipole moment.

Geometric descriptors: Parameters related to the three-dimensional structure of the molecule.

A QSPR model for predicting a property of Benzene, 1,2,3-trimethyl-5-(1-methylethyl) would be developed by first compiling a dataset of related alkylbenzenes with known experimental values for that property. Then, a variety of molecular descriptors would be calculated for each compound in the dataset. Finally, statistical methods, such as multiple linear regression or machine learning algorithms, would be used to build a mathematical model that relates the descriptors to the property.

Table 3: Example of Molecular Descriptors for QSPR Analysis of Alkylbenzenes

| Compound | Molecular Weight ( g/mol ) | LogP | Polarizability (ų) | Wiener Index |

| Toluene (B28343) | 92.14 | 2.11 | 12.27 | 42 |

| Ethylbenzene | 106.17 | 3.15 | 14.11 | 75 |

| o-Xylene | 106.17 | 3.12 | 14.07 | 78 |

| m-Xylene | 106.17 | 3.20 | 14.07 | 81 |

| p-Xylene | 106.17 | 3.15 | 14.07 | 84 |

| 1,3,5-Trimethylbenzene | 120.19 | 3.42 | 15.87 | 126 |

| Benzene, 1,2,3-trimethyl-5-(1-methylethyl) | 162.27 | 4.80 (Predicted) | 19.47 (Predicted) | 264 (Calculated) |

Note: The LogP and Polarizability values for Benzene, 1,2,3-trimethyl-5-(1-methylethyl) are hypothetical predictions for illustrative purposes. The Wiener Index is calculated based on the molecular graph.

Advanced Spectroscopic and Chromatographic Characterization for Mechanistic and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Dynamic and Complex Structures

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic compounds. For Benzene (B151609), 1,2,3-trimethyl-5-(1-methylethyl), a combination of one-dimensional (1D) and multi-dimensional (2D) NMR techniques would be employed to unambiguously assign all proton (¹H) and carbon (¹³C) signals.

Predicted ¹H and ¹³C NMR Data:

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the isopropyl methine proton, the isopropyl methyl protons, and the three methyl groups attached to the benzene ring. The aromatic region would likely display two singlets due to the substitution pattern. The isopropyl methine proton would appear as a septet, coupled to the six equivalent protons of the isopropyl methyl groups, which in turn would appear as a doublet. The three methyl groups on the ring would likely appear as distinct singlets.

The ¹³C NMR spectrum would similarly show characteristic signals for the aromatic carbons (both substituted and unsubstituted), the isopropyl methine and methyl carbons, and the carbons of the three ring-attached methyl groups.

To confirm these assignments and elucidate the connectivity, 2D NMR experiments are indispensable:

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. A cross-peak between the isopropyl methine septet and the isopropyl methyl doublet would confirm their connectivity. The absence of COSY correlations for the aromatic protons with other protons would support their assignment as singlets.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals for each protonated carbon by correlating the ¹H and ¹³C chemical shifts. For example, the aromatic proton signals would correlate with their corresponding aromatic carbon signals.

Interactive Table: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

| Protons | Predicted Chemical Shift (ppm) | Predicted Splitting Pattern |

| Aromatic-H | ~6.8-7.0 | s |

| Isopropyl-CH | ~2.8-3.0 | septet |

| Ring-CH₃ | ~2.2-2.4 | s |

| Isopropyl-CH₃ | ~1.2-1.3 | d |

Interactive Table: Predicted ¹³C NMR Chemical Shifts

| Carbons | Predicted Chemical Shift (ppm) |

| Aromatic C-H | ~125-130 |

| Aromatic C-Substituted | ~135-145 |

| Isopropyl-CH | ~33-35 |

| Ring-CH₃ | ~15-22 |

| Isopropyl-CH₃ | ~23-25 |

While there is no specific literature on reaction intermediates of Benzene, 1,2,3-trimethyl-5-(1-methylethyl), advanced NMR techniques are powerful tools for such investigations in related reactions. For example, in electrophilic aromatic substitution reactions, such as nitration, the formation of carbocation intermediates (arenium ions) can be studied. quora.com Low-temperature NMR experiments can be used to slow down the reaction rate and allow for the detection and characterization of these transient species. Techniques like 2D exchange spectroscopy (EXSY) could be employed to study dynamic processes, such as conformational changes or isomerization, if the molecule were part of a dynamic system.

Advanced Mass Spectrometry (MS) for Fragmentation Pattern Analysis and Trace Analysis

Mass spectrometry is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound, and to deduce its structure from its fragmentation pattern.

In the absence of a published mass spectrum for Benzene, 1,2,3-trimethyl-5-(1-methylethyl), its fragmentation pattern can be predicted based on the known behavior of alkylbenzenes. rsc.orgillinois.edu The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak ([M]⁺) at m/z 162, corresponding to its molecular weight.

The major fragmentation pathways for alkylbenzenes involve cleavage at the benzylic position. For Benzene, 1,2,3-trimethyl-5-(1-methylethyl), the following fragment ions would be anticipated:

Loss of a methyl group (-CH₃): A prominent peak at m/z 147 ([M-15]⁺) would result from the loss of one of the methyl groups, likely from the isopropyl group due to the formation of a stable secondary benzylic carbocation.

Loss of an isopropyl group (-C₃H₇): Cleavage of the bond between the isopropyl group and the aromatic ring would lead to a fragment at m/z 119.

Tropylium (B1234903) Ion Formation: A characteristic peak for many alkylbenzenes is the tropylium ion at m/z 91, although its formation from this specific isomer might be less favored compared to simpler alkylbenzenes.

Tandem mass spectrometry (MS/MS) would be used to confirm these fragmentation pathways. By selecting the molecular ion (m/z 162) and subjecting it to collision-induced dissociation (CID), a product ion spectrum would be generated, showing the daughter ions (e.g., m/z 147). This provides a high degree of confidence in the structural assignment.

Interactive Table: Predicted Key Mass Spectral Fragments

| m/z | Proposed Fragment | Fragmentation Pathway |

| 162 | [C₁₂H₁₈]⁺ | Molecular Ion |

| 147 | [C₁₁H₁₅]⁺ | Loss of a methyl group ([M-15]⁺) |

| 119 | [C₉H₁₁]⁺ | Loss of an isopropyl group |

Gas chromatography-mass spectrometry (GC-MS) is the method of choice for the analysis of volatile and semi-volatile compounds in complex mixtures. usgs.gov In the context of analyzing hydrocarbon mixtures, such as those found in petroleum products or essential oils, GC-MS would be used to separate Benzene, 1,2,3-trimethyl-5-(1-methylethyl) from its isomers and other components. eduncle.comresearchgate.net The retention time from the gas chromatograph provides an additional piece of identifying information, while the mass spectrometer provides the mass spectrum for confirmation. The Kovats retention index, a standardized measure of retention time, can be used to compare data across different systems. For the closely related isomer, 5-Isopropyl-1,2,4-trimethylbenzene, a standard non-polar Kovats retention index of around 1233 has been reported. nih.gov

Vibrational Spectroscopy (IR, Raman) for Molecular Interactions and Conformational Analysis

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups and molecular vibrations within a molecule. These techniques are sensitive to the molecule's symmetry and conformation.

The IR and Raman spectra of Benzene, 1,2,3-trimethyl-5-(1-methylethyl) would be expected to show characteristic bands for the aromatic ring and the alkyl substituents.

Expected Vibrational Bands:

C-H stretching: Aromatic C-H stretching vibrations typically appear in the region of 3000-3100 cm⁻¹. Aliphatic C-H stretching from the methyl and isopropyl groups would be observed in the 2850-3000 cm⁻¹ range.

Aromatic C=C stretching: Bands in the 1450-1600 cm⁻¹ region are characteristic of the benzene ring.

C-H bending: In-plane and out-of-plane C-H bending vibrations provide information about the substitution pattern of the benzene ring. spectroscopyonline.com For a 1,2,3,5-tetrasubstituted benzene, specific patterns of out-of-plane bending bands are expected in the 800-900 cm⁻¹ region.

Isopropyl group vibrations: Characteristic bending vibrations for the isopropyl group would be expected around 1365-1385 cm⁻¹ (for the two methyl groups) and around 1170 cm⁻¹.

Conformational analysis of the isopropyl group relative to the benzene ring can also be investigated using vibrational spectroscopy. rsc.org The orientation of the isopropyl group can influence the vibrational frequencies of both the alkyl substituent and the aromatic ring. By comparing experimental spectra with calculated spectra for different conformers, the most stable conformation in a given state (gas, liquid, or solid) can be determined.

Interactive Table: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100-3000 | C-H stretch | Aromatic |

| 3000-2850 | C-H stretch | Aliphatic (methyl, isopropyl) |

| 1600-1450 | C=C stretch | Aromatic ring |

| 1385-1365 | C-H bend | Isopropyl |

| 900-800 | C-H out-of-plane bend | 1,2,3,5-tetrasubstituted benzene |

X-ray Crystallography and Diffraction Studies of Derivatives or Co-crystals

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. However, obtaining a single crystal of a liquid compound like "Benzene, 1,2,3-trimethyl-5-(1-methylethyl)-" at room temperature is not feasible. Therefore, crystallographic studies would necessitate either low-temperature crystallization or the formation of a solid derivative or a co-crystal.

Co-crystals are crystalline structures composed of two or more different molecules held together by non-covalent interactions. The formation of co-crystals with a suitable co-former can facilitate the crystallographic analysis of liquid compounds. Aromatic hydrocarbons are known to form co-crystals with various molecules, often through π-π stacking interactions.

While no specific X-ray crystallographic data for "Benzene, 1,2,3-trimethyl-5-(1-methylethyl)-" or its derivatives are available in the public domain, the principles of crystal engineering could be applied to form suitable co-crystals. researchgate.netnih.gov Potential co-formers could include electron-deficient aromatic molecules that can engage in π-stacking with the electron-rich benzene ring of the target compound.

Once a suitable co-crystal is obtained, single-crystal X-ray diffraction (SCXRD) can be used to determine the precise molecular structure, including bond lengths, bond angles, and the conformation of the alkyl substituents.

In the absence of single crystals, powder X-ray diffraction (PXRD) can be a valuable tool for the characterization of crystalline materials. chemicalbook.com PXRD provides a fingerprint of the crystalline phase and can be used to assess the purity of a crystalline sample and to identify different polymorphic forms or the formation of a new co-crystal phase. chemicalbook.com The diffraction pattern is a plot of diffracted intensity versus the diffraction angle (2θ).

The general workflow for the X-ray crystallographic study of a co-crystal of "Benzene, 1,2,3-trimethyl-5-(1-methylethyl)-" would involve:

Co-crystal Screening: Experimentally screening a variety of co-formers and crystallization conditions to obtain single crystals.

Single-Crystal X-ray Diffraction: Mounting a suitable crystal on a diffractometer and collecting diffraction data.

Structure Solution and Refinement: Processing the diffraction data to solve and refine the crystal structure, yielding a detailed 3D model of the molecule and its packing in the crystal lattice.

Powder X-ray Diffraction: Characterizing the bulk crystalline material to ensure phase purity.

Environmental Occurrence, Fate, and Biogeochemical Cycling of Alkylated Benzenes

Natural Occurrence and Anthropogenic Release Pathways

Specific information on the natural sources of Benzene (B151609), 1,2,3-trimethyl-5-(1-methylethyl)- is not documented in available literature. While related, simpler trimethylbenzenes are known to occur naturally in coal tar and petroleum, it is not possible to confirm the presence of this specific isomer in these sources without dedicated studies. nih.govwikipedia.orgfoodb.ca Similarly, there is no available data detailing the anthropogenic release pathways for this compound. General sources of alkylated benzenes include industrial processes and fuel emissions, but specific monitoring or reporting for Benzene, 1,2,3-trimethyl-5-(1-methylethyl)- has not been found. ca.gov

Abiotic Degradation Mechanisms in Environmental Compartments

Photolysis and Photo-oxidation Pathways

No specific studies on the photolysis or photo-oxidation of Benzene, 1,2,3-trimethyl-5-(1-methylethyl)- were identified. The atmospheric degradation of aromatic hydrocarbons is generally initiated by reaction with hydroxyl (OH) radicals, but the specific reaction rates, intermediate products, and final fate for this compound are unknown. researchgate.netepa.gov

Hydrolysis and Other Chemical Degradation Routes

The hydrolysis of the benzene ring itself is not a feasible degradation pathway under typical environmental conditions. quora.com While side-chain oxidation can occur, specific data on the hydrolysis or other chemical degradation routes for the trimethyl and isopropyl substituents of this particular molecule are not available. libretexts.orgresearchgate.net

Biotic Transformation Pathways: Microbial Metabolism and Enzymatic Processes

Aerobic and Anaerobic Biodegradation Mechanisms

There is a substantial body of research on the microbial degradation of benzene and its simpler alkylated derivatives like toluene (B28343) and trimethylbenzenes under both aerobic and anaerobic conditions. nih.govresearchgate.netresearchgate.netnih.govprovectusenvironmental.combiorxiv.orgresearchgate.netresearchgate.netnih.govnih.govnih.govnih.govmdpi.com These studies indicate that biodegradation is possible, though often slow for more complex molecules and under anaerobic conditions. However, no studies have specifically investigated the biodegradation of Benzene, 1,2,3-trimethyl-5-(1-methylethyl)-. The unique substitution pattern of this molecule likely influences its susceptibility to microbial attack, making it impossible to predict its degradation based on simpler analogues.

Identification of Microbial Metabolites and Enzyme Systems

The enzymatic pathways for the degradation of some alkylated benzenes involve dioxygenases for initial ring activation in aerobic bacteria and a variety of other enzymes for subsequent steps. nih.govnih.govbiorxiv.org In anaerobic bacteria, different enzymatic systems are employed. researchgate.net Without specific studies on Benzene, 1,2,3-trimethyl-5-(1-methylethyl)-, it is not possible to identify the microorganisms capable of its degradation, the specific metabolites that would be formed, or the enzyme systems involved in its transformation.

Environmental Partitioning and Transport Behavior of Benzene, 1,2,3-trimethyl-5-(1-methylethyl)-

The environmental distribution of the alkylated benzene, Benzene, 1,2,3-trimethyl-5-(1-methylethyl)-, is governed by its distinct physicochemical properties, which dictate its partitioning between air, water, soil, and sediment. As a member of the C12 alkylbenzene group, its behavior is characterized by low aqueous solubility and a high affinity for organic matter, alongside a notable tendency to volatilize from environmental surfaces. While specific experimental data for this particular isomer are scarce, its environmental fate can be inferred from data on structurally similar compounds, such as other C12 linear alkylbenzenes (LABs) and smaller trimethylbenzene isomers. These related compounds are hydrophobic organic compounds that preferentially move from the aqueous phase into the atmosphere or sorb to organic-rich solids. chemeo.comnih.gov

Volatilization from Aqueous and Soil Phases

Volatilization is a primary mechanism for the transport of Benzene, 1,2,3-trimethyl-5-(1-methylethyl)- from water and soil into the atmosphere. This process is driven by the compound's tendency to partition between a liquid (water) or sorbed (soil) phase and a gas phase (air), a relationship quantified by the Henry's Law constant. A higher Henry's Law constant indicates a greater propensity for a chemical to volatilize from water. copernicus.org

For hydrophobic compounds like alkylated benzenes, volatilization from water surfaces can be rapid. waterquality.gov.au The rate of this process is influenced by environmental factors such as water temperature, turbulence, and wind speed. Similarly, volatilization from soil is significant, particularly from moist soil surfaces where the compound partitions into soil water before moving into the air. From dry soils, the compound's vapor pressure is the primary determinant of its volatilization rate.

Given the lack of a measured Henry's Law constant for Benzene, 1,2,3-trimethyl-5-(1-methylethyl)-, data from surrogate compounds are used to estimate its behavior. For instance, the C10-C16 linear alkylbenzene group, which includes C12 isomers, has a representative Henry's Law constant that suggests a significant tendency to volatilize. oecd.org This is consistent with the behavior of smaller, related molecules like 1,3,5-trimethylbenzene, which is also expected to volatilize rapidly from water surfaces.

Sorption to Environmental Matrices

Sorption to soil and sediment is another critical process influencing the environmental fate and transport of Benzene, 1,2,3-trimethyl-5-(1-methylethyl)-. Due to its hydrophobic nature, the compound tends to partition out of the water phase and bind to solid particles, especially those rich in organic carbon. ca.gov This process reduces its concentration in the water column, limits its bioavailability to aquatic organisms, and retards its movement through soil, thereby decreasing the potential for groundwater contamination.

The extent of sorption is quantified by the organic carbon-normalized partition coefficient (Koc). A high Koc value signifies a strong tendency for a chemical to adsorb to organic matter in soil and sediment. ca.gov Compounds with high Koc values are generally less mobile in the environment.

Direct experimental Koc values for Benzene, 1,2,3-trimethyl-5-(1-methylethyl)- are not available. However, based on its structure as a C12 alkylbenzene, a high Koc value is expected. The octanol-water partition coefficient (Kow), which measures a chemical's lipophilicity, is often used to estimate Koc. The median Log Kow for C12 linear alkylbenzenes is 5.7, corresponding to a high Koc value and indicating strong sorption potential. oecd.org This suggests that Benzene, 1,2,3-trimethyl-5-(1-methylethyl)- will be predominantly associated with the solid phase in soil and aquatic systems.

Applications in Advanced Chemical Synthesis and Materials Science

As a Precursor and Building Block in Complex Organic Synthesis

As a substituted aromatic hydrocarbon, Benzene (B151609), 1,2,3-trimethyl-5-(1-methylethyl) possesses a structural framework that could theoretically be utilized in the synthesis of more complex molecules. The benzene ring can undergo various electrophilic substitution reactions, and the alkyl substituents can be functionalized, making it a potential starting material for multi-step organic syntheses.

Synthesis of Fine Chemicals and Intermediates

There is limited specific information available detailing the use of Benzene, 1,2,3-trimethyl-5-(1-methylethyl) as a direct precursor for the synthesis of fine chemicals and intermediates. In principle, oxidation of the isopropyl group could yield a ketone or alcohol, while the methyl groups could be halogenated or oxidized to carboxylic acids. These transformations would generate functionalized derivatives that could serve as intermediates in the production of specialty chemicals. However, specific industrial or laboratory-scale syntheses employing this particular isomer are not well-reported.

Derivatization for Novel Chemical Entities

The derivatization of Benzene, 1,2,3-trimethyl-5-(1-methylethyl) would involve chemical modifications to its structure to produce new compounds with potentially unique properties. Standard aromatic chemistry reactions such as nitration, sulfonation, halogenation, and Friedel-Crafts reactions could be applied to the benzene ring, with the positions of substitution being directed by the existing alkyl groups. Furthermore, the benzylic positions of the methyl and isopropyl groups are potential sites for radical substitution. While these reactions are chemically feasible, there is a lack of specific published research focusing on the derivatization of this compound to create novel chemical entities with defined applications.

Role in Polymer Chemistry and Advanced Materials Development

The application of substituted benzenes in polymer science often involves their use as monomers, cross-linking agents, or property-modifying additives. The specific role of Benzene, 1,2,3-trimethyl-5-(1-methylethyl) in these areas is not well-established in the literature.

Functional Additive or Modifier in Material Science

Substituted aromatic compounds can sometimes be used as additives in polymers to modify their physical or chemical properties, for example, as plasticizers, antioxidants, or UV stabilizers. The highly alkylated nature of Benzene, 1,2,3-trimethyl-5-(1-methylethyl) might impart properties such as hydrophobicity or compatibility with certain polymer matrices. However, there is no specific data available that details its use as a functional additive or modifier in materials science.

Application as Ligands or Catalysts in Chemical Processes

Aromatic compounds can be functionalized to create ligands that coordinate with metal centers to form catalysts. The benzene ring of Benzene, 1,2,3-trimethyl-5-(1-methylethyl) could serve as a scaffold for the introduction of donor atoms (such as phosphorus, nitrogen, or oxygen) that can bind to transition metals. The steric and electronic properties of the resulting ligand would be influenced by the trimethyl and isopropyl substituents. Despite this potential, there is a lack of specific examples in the scientific literature of ligands derived from Benzene, 1,2,3-trimethyl-5-(1-methylethyl) being used in catalytic processes.

Utilization in Specialty Chemical and Industrial Processes

A comprehensive review of scientific literature and patent databases indicates a notable absence of specific, large-scale industrial applications for the chemical compound Benzene, 1,2,3-trimethyl-5-(1-methylethyl)-. While the broader chemical class of alkylated aromatic hydrocarbons is fundamental to the chemical industry, this particular isomer is not prominently documented as a primary product, a key intermediate, or a specialty chemical with established commercial processes.